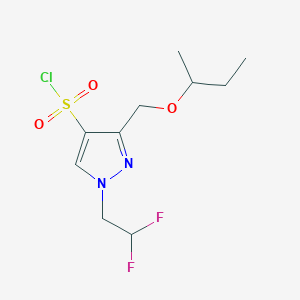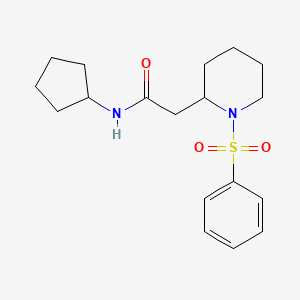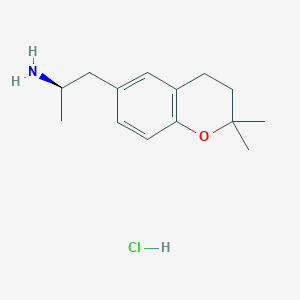
(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Generation of Structurally Diverse Library
A study by Roman (2013) explored the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions. This process successfully generated a diverse library of compounds, including derivatives related to (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Roman, 2013).
Synthesis of C15 Polyketide Spiroketals
Meilert, Pettit, and Vogel (2004) conducted research on the synthesis of C15 polyketide spiroketals. The study involved converting 2,2'-methylenebis[furan] to a series of compounds, demonstrating the potential of chemical transformations in creating complex structures similar to this compound (Meilert, Pettit, & Vogel, 2004).
Structure-Activity Relationship in Cancer Therapeutics
Mun et al. (2012) examined the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a molecule structurally related to this compound. This research contributed to understanding how structural modifications can impact the pharmacological properties of such compounds, especially in cancer treatment (Mun et al., 2012).
Pharmacological Characterization
Grimwood et al. (2011) characterized PF-04455242, a compound structurally related to this compound. This study provided insights into the pharmacological properties of such compounds, particularly in terms of receptor affinity and potential therapeutic applications (Grimwood et al., 2011).
Efficient Asymmetric Synthesis
Boggs et al. (2007) described an efficient asymmetric synthesis process that could be applicable to the synthesis of this compound. The methodology involved chiral amines and highlighted the potential for creating enantiomerically pure versions of such compounds (Boggs et al., 2007).
Synthesis of Flexible Bis(pyrazol-1-yl)alkane Ligands
Potapov et al. (2007) synthesized flexible ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, using a superbasic medium. This research highlights the chemical versatility and potential of compounds like this compound in ligand synthesis (Potapov et al., 2007).
Conformational Analyses
Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, a study relevant to understanding the structural behavior of related compounds such as this compound (Nitek et al., 2020).
X-Ray Structures and Computational Studies
Nycz et al. (2011) presented X-ray structures and computational studies of cathinones, which are structurally related to this compound. This research aids in understanding the structural properties of such compounds (Nycz et al., 2011).
Drug Metabolism-Based Design
Xi et al. (2011) explored drug metabolism-based design, synthesis, and bioactivities of DDPH analogs, which are comparable to this compound. This study demonstrates the significance of understanding drug metabolism in designing effective therapeutics (Xi et al., 2011).
Facile Synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride
Peng et al. (2013) reported on the facile synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines, relevant to the synthesis and understanding of similar structures like this compound (Peng et al., 2013).
Generation and Rearrangements of Ylides
Zotto et al. (2000) investigated the generation and rearrangements of ylides from tertiary amines and α‐diazo ketones, offering insights into chemical processes that could be relevant to compounds like this compound (Zotto et al., 2000).
Identification and Derivatization of Selected Cathinones
Nycz et al. (2016) identified and derivatized selected cathinones, demonstrating the analytical capabilities for compounds structurally related to this compound (Nycz et al., 2016).
Chromones from Cassia Fistula
Li et al. (2014) isolated chromones from Cassia fistula stems, which have structural similarities to this compound. This study contributes to the understanding of natural chromone compounds and their potential applications (Li et al., 2014).
Internal Alkene Hydroaminations Catalyzed by Zirconium(IV) Complexes
Kim et al. (2006) researched the hydroaminations of internal alkenes catalyzed by Zirconium(IV) complexes, a process that could be pertinent to the synthesis and modification of compounds like this compound (Kim et al., 2006).
Efficient Synthesis of a Key Intermediate in Licofelone Synthesis
Rádl et al. (2009) described an efficient synthesis method for a key intermediate in licofelone synthesis, which could be related to the synthetic pathways of this compound (Rádl et al., 2009).
Spectroscopic and Diffractometric Study of Polymorphism
Vogt et al. (2013) conducted a spectroscopic and diffractometric study of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. This study provides insight into the polymorphic forms and characterization techniques applicable to similar compounds (Vogt et al., 2013).
Modification of PVA/AAc Hydrogels Through Amine Compounds
Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines. This research demonstrates the potential for chemical modification of materials using amine compounds, which could be relevant to the study of this compound (Aly & El-Mohdy, 2015).
Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones
Taylor and Kan (1963) investigated the photochemical dimerization of 2-aminopyridines and 2-pyridones, shedding light on photochemical processes that could be relevant to compounds like this compound (Taylor & Kan, 1963).
Identification of Substituted Phenethylamine Derivatives
Liu et al. (2017) identified five substituted phenethylamine derivatives, providing analytical properties that could be useful in studying related compounds like this compound (Liu et al., 2017).
Spectral Properties of Quaternary Ammonium Derivatives
Kowalczyk (2008) studied the molecular structure and spectral properties of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine. This research contributes to the understanding of the spectral characteristics of similar compounds (Kowalczyk, 2008).
Propriétés
IUPAC Name |
(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(15)8-11-4-5-13-12(9-11)6-7-14(2,3)16-13;/h4-5,9-10H,6-8,15H2,1-3H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWDGVMEQLPNX-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
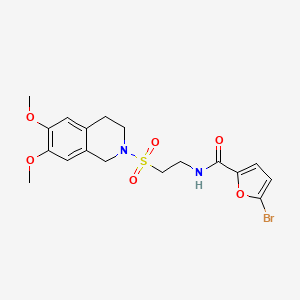
![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)
![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)
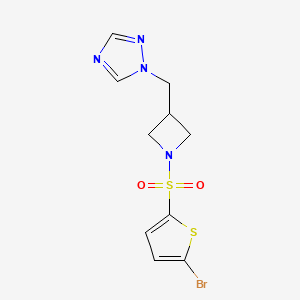

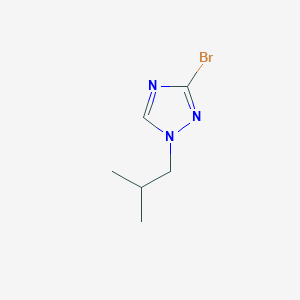

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2467337.png)
![4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2467339.png)
